molecular formula C14H10N2O3 B13681266 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13681266
M. Wt: 254.24 g/mol
InChI Key: KOCKNIQRSYAZFQ-UHFFFAOYSA-N
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Description

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoquinoline and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves the formation of the isoxazole ring followed by the introduction of the isoquinoline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-isoquinolylhydrazine with methyl isopropyl ketone in glacial acetic acid at reflux can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoquinoline and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other compounds.

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various chemical syntheses.

Uniqueness

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of isoquinoline and isoxazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

3-isoquinolin-5-yl-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)11-4-2-3-9-7-15-6-5-10(9)11/h2-7H,1H3,(H,17,18)

InChI Key

KOCKNIQRSYAZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC3=C2C=CN=C3)C(=O)O

Origin of Product

United States

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